molecular formula C13H11BrN2O2 B7625658 3-bromo-N-(6-methoxypyridin-3-yl)benzamide

3-bromo-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B7625658
M. Wt: 307.14 g/mol
InChI Key: IKULOZJUZNSUAT-UHFFFAOYSA-N
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Description

3-bromo-N-(6-methoxypyridin-3-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O2. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to a methoxypyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:

    Coupling Reaction: The brominated benzamide is then coupled with 6-methoxypyridin-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

3-bromo-N-(6-methoxypyridin-3-yl)benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxypyridinyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(pyridin-3-yl)benzamide
  • N-(6-methoxypyridin-3-yl)benzamide
  • 3-bromo-N-(4-methoxypyridin-3-yl)benzamide

Uniqueness

3-bromo-N-(6-methoxypyridin-3-yl)benzamide is unique due to the presence of both a bromine atom and a methoxypyridinyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKULOZJUZNSUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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